Cas no 686709-69-3 (2-amino-2-methyl-3,3-diphenylpropanoic acid)

2-Amino-2-methyl-3,3-diphenylpropanoic acid is a chiral non-natural amino acid derivative characterized by its unique sterically hindered structure. The compound features a quaternary carbon center and two phenyl groups, which contribute to its rigidity and potential utility in asymmetric synthesis and pharmaceutical applications. Its structural properties make it a valuable building block for peptidomimetics and chiral catalysts. The presence of both amino and carboxylic acid functional groups allows for further derivatization, enabling incorporation into complex molecular frameworks. This compound is particularly noted for its potential in modulating stereochemical outcomes in synthetic pathways, offering advantages in the design of enantioselective reactions and bioactive molecules.
2-amino-2-methyl-3,3-diphenylpropanoic acid structure
686709-69-3 structure
Product Name:2-amino-2-methyl-3,3-diphenylpropanoic acid
CAS No:686709-69-3
MF:C16H17NO2
MW:255.311684370041
CID:6576118
PubChem ID:15516120
Update Time:2025-10-29

2-amino-2-methyl-3,3-diphenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-methyl-3,3-diphenylpropanoic acid
    • Phenylalanine, a-methyl--phenyl-
    • Phenylalanine, α-methyl-β-phenyl-
    • Inchi: 1S/C16H17NO2/c1-16(17,15(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,17H2,1H3,(H,18,19)/t16-/m0/s1
    • InChI Key: ASPQQADBNNQZME-INIZCTEOSA-N
    • SMILES: C(O)(=O)[C@](C)(C(C1=CC=CC=C1)C1=CC=CC=C1)N

Experimental Properties

  • Density: 1.174±0.06 g/cm3(Predicted)
  • Boiling Point: 395.6±30.0 °C(Predicted)
  • pka: 2.15±0.10(Predicted)

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Additional information on 2-amino-2-methyl-3,3-diphenylpropanoic acid

Introduction to 2-amino-2-methyl-3,3-diphenylpropanoic acid (CAS No. 686709-69-3) and Its Emerging Applications in Chemical Biology

2-amino-2-methyl-3,3-diphenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 686709-69-3, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology due to its distinctive molecular architecture and potential biological activities. This compound features a central methyl-substituted propanoic acid backbone flanked by two phenyl groups, with an amino group at the terminal position. Such a configuration endows it with properties that make it a valuable scaffold for the development of novel bioactive molecules.

The two-phenyl substitution at the 3-position of the propanoic acid moiety contributes to the compound's rigidity and lipophilicity, which are critical factors in determining its interaction with biological targets. Furthermore, the presence of both an amino group and a carboxylic acid group allows for further functionalization, making it a versatile building block for peptidomimetics and other pharmacophores. In recent years, there has been growing interest in exploring such compounds for their potential applications in drug discovery and therapeutic intervention.

One of the most compelling aspects of 2-amino-2-methyl-3,3-diphenylpropanoic acid is its potential role in modulating enzyme activity. The phenyl rings can serve as hydrophobic anchors that interact with pockets on enzymes, while the amino and carboxylic acid groups can engage in hydrogen bonding or ionic interactions. This dual functionality has led researchers to investigate its efficacy as an inhibitor or modulator of various enzymatic pathways. For instance, studies have suggested that structurally similar compounds may exhibit inhibitory effects on proteases and kinases, which are often implicated in diseases such as cancer and inflammation.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of 2-amino-2-methyl-3,3-diphenylpropanoic acid. Molecular docking simulations have been employed to model its binding interactions with target proteins, providing insights into its mechanism of action. These studies have highlighted its potential as a scaffold for designing molecules with improved selectivity and potency. Moreover, the compound's stability under various physiological conditions makes it an attractive candidate for further development into therapeutic agents.

The synthesis of 2-amino-2-methyl-3,3-diphenylpropanoic acid presents an interesting challenge due to its complex stereochemistry. However, recent innovations in synthetic methodologies have made it more accessible to researchers. Techniques such as asymmetric catalysis and transition-metal-catalyzed reactions have been utilized to construct the desired molecular framework efficiently. These advancements not only facilitate the production of the compound but also allow for rapid diversification of its structure, enabling high-throughput screening for novel bioactivities.

In addition to its enzymatic interactions, 2-amino-2-methyl-3,3-diphenylpropanoic acid has shown promise in other areas of chemical biology. For example, its ability to crosslink biological molecules via Schiff base formation has been explored for applications in protein stabilization and imaging techniques. Furthermore, the compound's fluorescence properties have been investigated for use in biosensors and diagnostic tools. These multifaceted applications underscore its versatility and highlight why it is being increasingly studied by researchers worldwide.

The pharmaceutical industry has also taken note of 2-amino-2-methyl-3,3-diphenylpropanoic acid due to its potential as a lead compound for drug development. Its unique structural features make it a compelling candidate for further optimization into clinical candidates. Several academic groups have reported preliminary findings on its biological activity, including anti-inflammatory and anticancer effects. While these results are still in early stages, they demonstrate the compound's promise as a starting point for developing novel therapeutics.

The future direction of research on 2-amino-2-methyl-3,3-diphenylpropanoic acid is likely to focus on expanding its applications into areas such as regenerative medicine and neurology. The ability to modulate protein-protein interactions makes it a promising candidate for developing treatments targeting neurological disorders characterized by aberrant protein aggregation or signaling pathways. Additionally, its potential role in modulating immune responses could make it relevant for vaccines or immunotherapies.

In conclusion,2-amino-2-methyl-3,3-diphenylpropanoic acid (CAS No. 686709-69-3) is a structurally fascinating compound with significant potential in chemical biology and drug discovery. Its unique molecular features enable diverse applications across multiple therapeutic areas, making it a valuable scaffold for further exploration by researchers worldwide.

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